6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid
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Overview
Description
6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid is a chemical compound with the molecular formula C10H9ClO3. . This compound is characterized by the presence of a chloro group at the 6th position and an acetic acid moiety at the 3rd position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chlorosalicylic acid with ethylene glycol in the presence of a strong acid catalyst to form the dihydrobenzofuran ring. Subsequent oxidation and carboxylation steps yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydroxyl or amine.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-3-acetic Acid: Lacks the chloro group, resulting in different chemical and biological properties.
6-Bromo-2,3-dihydrobenzofuran-3-acetic Acid: The bromo group may confer different reactivity and biological activity compared to the chloro group.
6-Methyl-2,3-dihydrobenzofuran-3-acetic Acid:
Uniqueness: 6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid is unique due to the presence of the chloro group, which enhances its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9ClO3 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-(6-chloro-2,3-dihydro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H9ClO3/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6H,3,5H2,(H,12,13) |
InChI Key |
UFDNMYNCYATWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
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